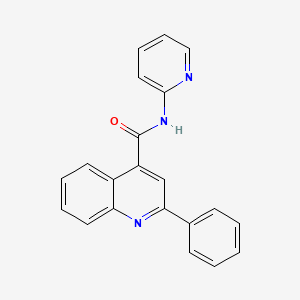
2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine and phenyl groups under specific conditions. One common method involves the use of acid chlorides and aromatic amines. For instance, the active acid chloride can be treated with a variety of aromatic amines to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve catalyst-free synthesis techniques. These methods are environmentally friendly and suitable for high-yield synthesis. For example, a catalyst-free synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates can be achieved using easily accessible N-hetaryl ureas and alcohols .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.
Scientific Research Applications
2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinolin-4-ylcarboxamide
- N-(pyridin-2-yl)quinoline-4-carboxamide
- 2-(pyridin-2-yl)quinoline-4-carboxamide
Uniqueness
2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-21(24-20-12-6-7-13-22-20)17-14-19(15-8-2-1-3-9-15)23-18-11-5-4-10-16(17)18/h1-14H,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPZQSKXCFGIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352077 |
Source


|
| Record name | 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88067-65-6 |
Source


|
| Record name | 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5596527.png)
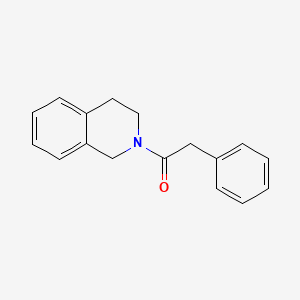
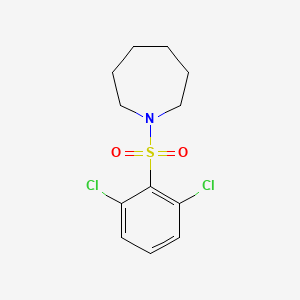
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)

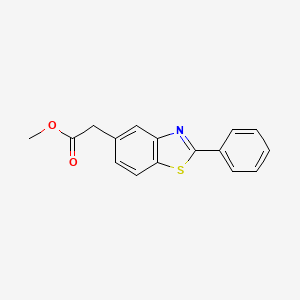
![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)
![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)
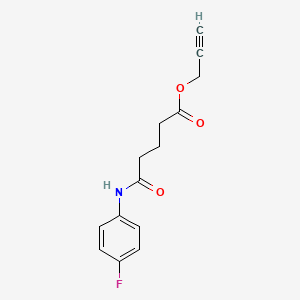
![2-AMINO-3,4-DICYANO-5-OXO-6,7-DIHYDROCYCLOPENTA[B]PYRAN-4(5H)-YL CYANIDE](/img/structure/B5596612.png)
